Velpatasvir intermediate Velpatasvir intermediate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18718823
InChI: InChI=1S/C31H34BrNO8/c1-31(2,3)41-30(37)33-13-17(14-38-4)9-25(33)29(36)40-16-26(34)19-5-7-21-20(10-19)15-39-27-12-22-18(11-23(21)27)6-8-24(32)28(22)35/h5,7,10-12,17,24-25H,6,8-9,13-16H2,1-4H3
SMILES:
Molecular Formula: C31H34BrNO8
Molecular Weight: 628.5 g/mol

Velpatasvir intermediate

CAS No.:

Cat. No.: VC18718823

Molecular Formula: C31H34BrNO8

Molecular Weight: 628.5 g/mol

* For research use only. Not for human or veterinary use.

Velpatasvir intermediate -

Specification

Molecular Formula C31H34BrNO8
Molecular Weight 628.5 g/mol
IUPAC Name 2-O-[2-(9-bromo-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl)-2-oxoethyl] 1-O-tert-butyl 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C31H34BrNO8/c1-31(2,3)41-30(37)33-13-17(14-38-4)9-25(33)29(36)40-16-26(34)19-5-7-21-20(10-19)15-39-27-12-22-18(11-23(21)27)6-8-24(32)28(22)35/h5,7,10-12,17,24-25H,6,8-9,13-16H2,1-4H3
Standard InChI Key RNASTNSTOJLQQE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC3=C(C=C2)C4=C(C=C5C(=C4)CCC(C5=O)Br)OC3)COC

Introduction

Chemical Identity and Structural Characteristics

Velpatasvir intermediates are structurally complex molecules integral to constructing the final active pharmaceutical ingredient (API). Two primary intermediates have been documented:

Intermediate NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Velpatasvir Intermediate A1378391-45-7C₁₁H₁₁BrO₃Na294.1
VP N-41378391-42-4C₃₁H₃₄BrNO₈628.51

Intermediate A (CAS 1378391-45-7) is synthesized via acetylation of compound 4 using acetyl chloride and triethylamine in dichloromethane, yielding a pale yellow oil with 95.2% purity . VP N-4 (CAS 1378391-42-4) features a dibenzochromenyl core coupled with a pyrrolidine dicarboxylate moiety, critical for HCV NS5A inhibition .

Synthesis Methodologies and Process Optimization

Acetylation of Compound 4

A patented method (CN107311852A) outlines the synthesis of Intermediate A:

  • Reagents: Compound 4 (40.0 g), triethylamine (28.0 g), acetyl chloride (15.0 g), dichloromethane (400 mL).

  • Conditions: 0°C initial cooling, room temperature reaction for 2 hours.

  • Workup: Aqueous extraction, brine wash, and reduced-pressure drying.

  • Outcome: 44.0 g product (92.9% yield, 95.2% purity) .

Varying the reaction temperature to 40°C reduced the stirring time to 30 minutes without compromising yield .

Recrystallization of VP N-4

CN109020944A details a recrystallization protocol to enhance purity:

  • Solvent System: N-methylpyrrolidone (NMP) and acetone (3:7 v/v).

  • Process:

    • Dissolve 200 g crude product in NMP/acetone at 55–60°C.

    • Gradual cooling to 5–10°C with controlled stirring (75–80 rpm).

    • Vacuum drying at 40–50°C yields 182.3 g (99.4% purity, 91.2% yield) .

  • Solvent Recovery: 89% acetone reclaimed via distillation .

Physicochemical Properties and Quality Specifications

Industrial suppliers (e.g., Afinechem) specify the following parameters for pharmaceutical-grade intermediates:

PropertySpecificationAnalytical Method
Purity≥99.0% (HPLC)USP <621> Chromatography
SolubilityFreely soluble in DCM, THFPh. Eur. 2.2.29
Stability24 months at 25°C/60% RHICH Q1A(R2) Guidelines
Residual Solvents<500 ppm (Class 3 solvents)GC-FID

Stability studies under ICH conditions (30°C/75% RH for 12 months) confirm no significant degradation, aligning with EMA requirements for API precursors .

Industrial Production and Regulatory Compliance

Integrated manufacturing platforms emphasize:

  • Quality Assurance: In-process controls (IPC) monitor reaction endpoints and impurity profiles .

  • Regulatory Filings: Compliance with FDA GMP and EMA Part II guidelines ensures batch-to-batch consistency .

  • Cost Efficiency: Bulk production reduces raw material costs by 15–20% compared to small-scale synthesis .

Applications in HCV Therapy

Velpatasvir intermediates enable the production of sofosbuvir/velpatasvir/voxilaprevir combinations (e.g., Vosevi®), achieving >95% sustained virologic response (SVR) rates in HCV genotype 3 patients . The intermediates’ stereochemical precision ensures optimal binding to NS5A proteins, disrupting viral replication.

Future Directions

  • Continuous Manufacturing: Flow chemistry could reduce reaction times by 40% while minimizing solvent use.

  • Alternative Solvents: Ionic liquids or supercritical CO₂ may replace dichloromethane to enhance sustainability.

  • Polymorph Screening: Identifying stable crystalline forms could improve bioavailability in final formulations.

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